molecular formula C18H14N2O3S2 B12877991 7-Benzothiazolesulfonic acid, 6-methyl-2-(2-methyl-6-quinolinyl)- CAS No. 3181-86-0

7-Benzothiazolesulfonic acid, 6-methyl-2-(2-methyl-6-quinolinyl)-

Cat. No.: B12877991
CAS No.: 3181-86-0
M. Wt: 370.4 g/mol
InChI Key: WXSWCUFLXDRACR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Benzothiazolesulfonic acid, 6-methyl-2-(2-methyl-6-quinolinyl)- is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzothiazolesulfonic acid, 6-methyl-2-(2-methyl-6-quinolinyl)- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Benzothiazolesulfonic acid, 6-methyl-2-(2-methyl-6-quinolinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions include sulfonate esters, dihydroquinoline derivatives, and halogenated benzothiazoles .

Scientific Research Applications

7-Benzothiazolesulfonic acid, 6-methyl-2-(2-methyl-6-quinolinyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Benzothiazolesulfonic acid, 6-methyl-2-(2-methyl-6-quinolinyl)- involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. The quinolinyl group can intercalate with DNA, disrupting its function and leading to cell death in cancer cells . Additionally, the benzothiazole ring can inhibit enzymes involved in microbial metabolism, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler structure without the sulfonic acid and quinolinyl groups.

    Quinoline: Lacks the benzothiazole and sulfonic acid functionalities.

    Sulfonic Acid Derivatives: Compounds with similar sulfonic acid groups but different aromatic backbones.

Uniqueness

7-Benzothiazolesulfonic acid, 6-methyl-2-(2-methyl-6-quinolinyl)- is unique due to its combination of benzothiazole, sulfonic acid, and quinolinyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

3181-86-0

Molecular Formula

C18H14N2O3S2

Molecular Weight

370.4 g/mol

IUPAC Name

6-methyl-2-(2-methylquinolin-6-yl)-1,3-benzothiazole-7-sulfonic acid

InChI

InChI=1S/C18H14N2O3S2/c1-10-3-7-15-16(17(10)25(21,22)23)24-18(20-15)13-6-8-14-12(9-13)5-4-11(2)19-14/h3-9H,1-2H3,(H,21,22,23)

InChI Key

WXSWCUFLXDRACR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(C=C4)C)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.